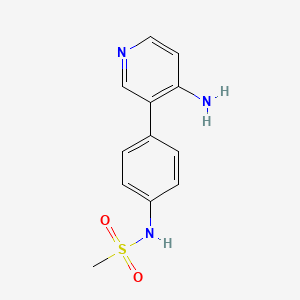

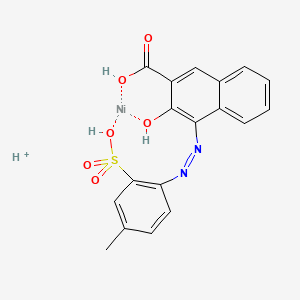

(S)-Fmoc-phenylalanine-4-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

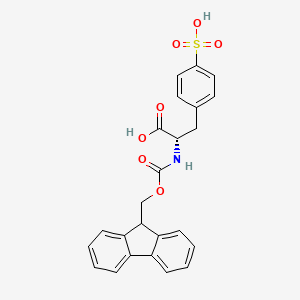

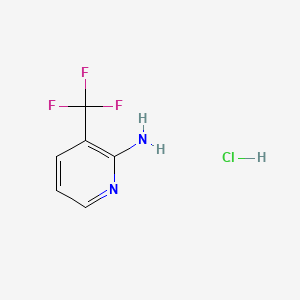

(S)-Fmoc-phenylalanine-4-sulfonic acid is a useful research compound. Its molecular formula is C24H21NO7S and its molecular weight is 467.492. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis and Modification :

- Herzner and Kunz (2007) described the synthesis of partial sequences of the recognition site of P-Selectin glycoprotein ligand 1 (PSGL-1) containing (sulfomethyl)phenylalanine, a bioisosteric mimic of acid-sensitive O-sulfatyl tyrosine, which are of interest as potential inhibitors of P-Selectin in inflammatory processes (Herzner & Kunz, 2007).

- Ishibashi et al. (2010) developed a sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), complementary to Fmoc, demonstrating its application in the solid-phase synthesis of unnatural peptides substituted with α-amino phosphonic acid (Ishibashi, Miyata, & Kitamura, 2010).

Self-Assembly and Hydrogelation :

- Ryan et al. (2010) explored the influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives. They found that monohalogenated Fmoc-Phe side-chain derivatives dramatically enhance self-assembly into amyloid-like fibrils that promote hydrogelation in aqueous solvents (Ryan, Anderson, & Nilsson, 2010).

- Choi et al. (2012) developed a reliable manual Fmoc solid phase peptide synthesis procedure to produce biologically active Aβ peptides, a major component in Alzheimer’s disease research, at high purity (Choi et al., 2012).

Material Science and Biomedical Applications :

- Bojarska et al. (2020) summarized the structural and supramolecular features of Fmoc amino acids like Fmoc-tyrosine or Fmoc-phenylalanine, emphasizing their relevance in the design and development of novel effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

- Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, highlighting their potential in the development of enhanced composite materials for biomedical applications (Schnaider et al., 2019).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQABOTKLHIEO-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/no-structure.png)